Dexpramipexole

Description

This compound is under investigation in clinical trial NCT01511029 (Study to Evaluate the QTC Interval in Healthy Volunteers Dosed With this compound (QTC = Electrocardiogram (ECG) Interval Measured From the Onset of the QRS Complex to the End of the T Wave Corrected for Heart Rate)).

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

The (R)-(+) enantiomer of PRAMIPEXOLE. This compound has lower affinity for DOPAMINE RECEPTORS than pramipexole.

See also: this compound Dihydrochloride (active moiety of).

Properties

IUPAC Name |

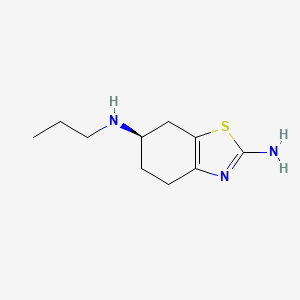

(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASDKYOPVNHBLU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146624 | |

| Record name | Dexpramipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104632-28-2 | |

| Record name | Dexpramipexole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104632-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexpramipexole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexpramipexole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexpramipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXPRAMIPEXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI638GUS96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dexpramipexole's Core Mechanism of Action in Eosinophil Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexpramipexole, an orally bioavailable small molecule, has demonstrated significant and selective reduction of eosinophil levels in both clinical and preclinical studies. Originally investigated for neurodegenerative diseases, its profound effect on eosinophil counts has led to its development as a promising therapeutic for eosinophil-associated disorders. This technical guide delineates the current understanding of this compound's mechanism of action, focusing on its role in inhibiting eosinophil maturation within the bone marrow. We will explore the key experimental evidence, present quantitative data from pivotal clinical trials, detail relevant experimental methodologies, and visualize the proposed biological pathways and experimental workflows.

Introduction

Eosinophils are granulocytic leukocytes that play a central role in the pathogenesis of a variety of inflammatory conditions, including hypereosinophilic syndromes (HES), eosinophilic asthma, and chronic rhinosinusitis with nasal polyps (CRSwNP).[1][2] Elevated eosinophil levels in the blood and tissues are associated with organ damage and disease severity.[3] Current treatments for these conditions often rely on corticosteroids, which are associated with significant side effects, or injectable biologics that target the IL-5 pathway.[3][4] this compound presents a novel, orally administered therapeutic alternative that selectively targets eosinophils. This document provides an in-depth examination of its core mechanism: the inhibition of eosinophil maturation.

Proposed Mechanism of Action: Maturational Arrest of Eosinophils

The primary mechanism by which this compound is thought to reduce peripheral eosinophil counts is by inducing a maturational arrest of eosinophil precursors in the bone marrow. This is in contrast to mechanisms that induce apoptosis of mature eosinophils. The slow onset of eosinophil reduction, typically observed after a month of treatment and reaching maximum effect in 3-4 months, supports this hypothesis, as it aligns with the timeline of eosinophil development and turnover.

Bone marrow biopsies from patients treated with this compound have revealed a selective decrease in mature eosinophils, while eosinophil precursors, such as promyelocytes, remain present. This suggests that this compound interferes with a critical step in the differentiation process from progenitor to mature eosinophil. The precise molecular target of this compound remains unknown, but it does not appear to be directly cytotoxic to mature eosinophils. Some evidence suggests an indirect effect on the bone marrow niche, potentially involving mesenchymal stromal cells.

Visualization of the Proposed Mechanism

The following diagram illustrates the proposed mechanism of this compound in the context of eosinophil development.

Quantitative Data from Clinical Trials

Multiple clinical trials have demonstrated the dose-dependent eosinophil-lowering effect of this compound across different patient populations.

Table 1: Reduction in Absolute Eosinophil Count (AEC) in Eosinophilic Asthma (EXHALE Trial)

| Dose of this compound | Placebo-Corrected Reduction in AEC at Week 12 | p-value | Reference |

| 75 mg BID | 66% | 0.0014 | |

| 150 mg BID | 77% | <0.0001 |

BID: twice daily

Table 2: Eosinophil Reduction in Hypereosinophilic Syndromes (HES)

| Treatment | Outcome | Result | Reference |

| This compound 150 mg BID | ≥50% reduction in glucocorticoid dose | 40% of subjects | |

| This compound 150 mg BID | Eosinophil count reduction to 0/μL | 30% of subjects |

Table 3: Eosinophil Reduction in Chronic Rhinosinusitis with Nasal Polyps (CRSwNP)

| Treatment Duration | Reduction in Blood AEC | Reduction in Nasal Polyp Tissue Eosinophils | Reference |

| 6 months | 94% | 97% |

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials investigating the effects of this compound.

EXHALE Phase 2 Trial in Eosinophilic Asthma (NCT04046939)

-

Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.

-

Patient Population: Adults with inadequately controlled moderate-to-severe asthma and a blood absolute eosinophil count (AEC) of ≥300/μL.

-

Intervention: Patients were randomized to receive this compound at doses of 37.5 mg, 75 mg, or 150 mg twice daily, or placebo, in addition to their standard of care.

-

Primary Endpoint: The relative change in AEC from baseline to week 12.

-

Key Assessments:

-

Blood Eosinophil Count: Measured at baseline and at regular intervals throughout the study.

-

Spirometry: Forced expiratory volume in 1 second (FEV1) was a key secondary endpoint.

-

Nasal Eosinophil Peroxidase (EPX): An exploratory biomarker of airway eosinophilia.

-

Phase 2 Trial in Hypereosinophilic Syndromes (NCT02101138)

-

Study Design: An investigator-initiated, non-randomized, proof-of-principle study.

-

Patient Population: Adults with HES responsive to glucocorticoids but requiring more than 10 mg of prednisone daily.

-

Intervention: this compound administered at 150 mg orally twice daily.

-

Primary Endpoints:

-

Proportion of subjects with a ≥50% decrease in the minimum effective glucocorticoid dose.

-

The minimum effective glucocorticoid dose after 12 weeks of this compound as a percentage of the baseline dose.

-

-

Key Assessments:

-

Bone Marrow Biopsy: Performed at baseline and after 12 weeks of treatment to assess eosinophil morphology and maturation.

-

Flow Cytometry: Analysis of bone marrow aspirates for eosinophil surface markers, including Siglec-8 and EMR1.

-

Visualization of a Typical Clinical Trial Workflow

Signaling Pathways in Eosinophil Maturation

While the exact signaling pathway of this compound is yet to be elucidated, it is crucial to understand the established pathways governing eosinophil differentiation to contextualize its potential point of intervention. The maturation of eosinophils is a complex process regulated by a network of cytokines and transcription factors.

Key transcription factors, including GATA-1 and C/EBP family members (C/EBPα and C/EBPε), are essential for committing myeloid progenitors to the eosinophil lineage. The cytokine IL-5 plays a critical, non-redundant role in the terminal differentiation, activation, and survival of eosinophils.

Given that this compound appears to act at the maturation stage, it is plausible that it modulates the activity or expression of these key transcription factors or interferes with downstream signaling pathways essential for the later stages of eosinophil development.

Visualization of a Hypothetical Signaling Pathway

The following diagram depicts a simplified, hypothetical signaling pathway for eosinophil maturation, indicating the potential stage at which this compound may exert its effect.

Conclusion

This compound represents a significant advancement in the treatment of eosinophil-associated diseases, offering a novel, oral therapeutic option. Its unique mechanism of action, centered on the inhibition of eosinophil maturation in the bone marrow, distinguishes it from existing therapies. While the precise molecular target remains an active area of investigation, the clinical data robustly support its efficacy in reducing both blood and tissue eosinophil levels. Further research into the specific signaling pathways affected by this compound will not only enhance our understanding of its therapeutic action but may also unveil new targets for the treatment of eosinophilic disorders. The favorable safety profile and oral route of administration position this compound as a potentially transformative therapy for patients with these chronic and often debilitating conditions.

References

Dexpramipexole's Effect on Mitochondrial Function and Efficiency: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of the molecular mechanisms by which Dexpramipexole modulates mitochondrial bioenergetics. It synthesizes findings from preclinical studies to offer a comprehensive technical overview for the scientific community.

Executive Summary

Mitochondrial dysfunction is a key pathological feature in a host of neurodegenerative diseases and other chronic conditions, characterized by decreased bioenergetic efficiency and increased oxidative stress[1][2][3]. This compound ((6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine) is a small-molecule drug that has been demonstrated to enhance mitochondrial function[2][4]. Originally investigated for Amyotrophic Lateral Sclerosis (ALS), its mechanism of action is centered on improving the efficiency of oxidative phosphorylation. This is achieved by reducing futile ion conductance across the inner mitochondrial membrane, which leads to a decrease in oxygen consumption while maintaining or increasing adenosine triphosphate (ATP) synthesis. This guide details the core mechanism, presents key quantitative data, outlines relevant experimental protocols, and visualizes the underlying pathways.

Core Mechanism of Action

This compound's primary mitochondrial target is the F1Fo-ATP synthase (Complex V). Its neuroprotective effects are not linked to dopaminergic activity, but rather to its direct interaction with this essential enzyme complex of the oxidative phosphorylation system.

The mechanism proceeds as follows:

-

Binding to ATP Synthase: this compound binds specifically to the 'b' and 'oligomycin sensitivity–conferring protein' (OSCP) subunits of the F1Fo-ATP synthase.

-

Inhibition of Inner Membrane Leak Conductance: This binding inhibits a large-conductance ion channel associated with the c-subunit of the ATP synthase. This channel is believed to contribute to the formation of the mitochondrial permeability transition pore (mPTP).

-

Increased Coupling Efficiency: By inhibiting this "leak" current, this compound increases the coupling between the electron transport chain and ATP synthesis. This enhances the efficiency of the proton motive force utilization.

-

Bioenergetic Output: The improved efficiency results in the maintenance or increase of ATP production with a concurrent reduction in basal oxygen consumption. This signifies that the mitochondria can produce the same amount of energy while consuming less oxygen, thereby reducing the generation of reactive oxygen species (ROS).

Caption: Mechanism of this compound on the F1Fo-ATP Synthase.

Quantitative Data on Bioenergetic Effects

Studies in various cell lines have quantified the impact of this compound on key mitochondrial metrics. The data consistently show an enhancement of metabolic efficiency.

Table 1: Effect of this compound on Cellular ATP Levels

This table summarizes the dose-dependent effect of a 24-hour this compound treatment on ATP levels in SH-SY5Y neuroblastoma cells cultured in galactose media, which forces reliance on mitochondrial metabolism.

| This compound Conc. | Mean ATP Increase (%) | Statistical Significance (p-value) | Reference |

| 1 µM | Not specified | p = 0.0018 | |

| 3 µM | Not specified | p = 0.0039 | |

| 10 µM | Not specified | p = 0.0001 | |

| 30 µM | ~18% (Maximal Increase) | p = 0.0001 | |

| 100 µM | Not specified | p = 0.0129 |

Table 2: Effect of this compound on Oxygen Consumption and ATP Production

This table outlines the dual effect of this compound on cellular respiration and energy production across multiple cell lines, including cortical neurons.

| Parameter | Effect | Magnitude | Cell Types | Reference |

| Oxygen Consumption Rate (OCR) | Decrease | Significant | SH-SY5Y, Cortical Neurons | |

| ATP Production | Maintained or Increased | Maintained or Increased | SH-SY5Y, Cortical Neurons, Glia |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the mitochondrial effects of this compound, based on methodologies described in the literature.

Cellular ATP Quantification (Luciferin-Luciferase Assay)

This protocol measures total cellular ATP content.

-

Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma) in 96-well plates. For studies focusing on mitochondrial metabolism, culture cells in glucose-free medium supplemented with galactose (5-10 mM) for 12-24 hours.

-

Drug Incubation: Treat cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control for a specified period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells using a suitable buffer that inactivates ATPases but preserves ATP.

-

ATP Measurement: Use a commercial luciferin-luciferase assay kit. In the presence of ATP, luciferase converts luciferin to oxyluciferin, generating a light signal.

-

Detection: Measure the luminescence signal using a plate-reading luminometer.

-

Normalization: Normalize ATP levels to total protein content in each well (determined by a BCA or similar protein assay) to account for variations in cell number.

Measurement of Oxygen Consumption Rate (Seahorse XF Analyzer)

This protocol assesses real-time cellular respiration and mitochondrial function.

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

-

Cell Seeding: Seed cells into a Seahorse XF24 or XF96 cell culture microplate and allow them to adhere overnight.

-

Drug Treatment: Treat cells with this compound or vehicle control for the desired duration.

-

Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed XF assay medium (e.g., unbuffered DMEM) and incubate at 37°C in a non-CO2 incubator.

-

Instrument Setup: Hydrate the sensor cartridge and load the injector ports with concentrated solutions of mitochondrial inhibitors:

-

Port A: Oligomycin (inhibits ATP synthase).

-

Port B: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (an uncoupling agent that collapses the proton gradient).

-

Port C: Rotenone and Antimycin A (Complex I and III inhibitors).

-

-

Measurement Cycle: Load the plate into the Seahorse XF Analyzer. The instrument performs cycles of mixing, waiting, and measuring the oxygen consumption rate (OCR).

-

Data Analysis: The sequential injection of inhibitors allows for the calculation of key parameters:

-

Basal Respiration: The initial OCR before injections.

-

ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

-

Proton Leak: The remaining OCR after oligomycin injection.

-

Maximal Respiration: The peak OCR after FCCP injection.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration.

-

Patch-Clamp Electrophysiology of Isolated Mitochondria

This advanced technique directly measures ion channel currents across the mitochondrial membrane.

-

Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat brain) using differential centrifugation techniques in an appropriate isolation buffer.

-

Mitoplast Preparation: Briefly swell the isolated mitochondria in a hypotonic solution to rupture the outer membrane, creating "mitoplasts" (intact inner membranes) suitable for patch-clamping.

-

Electrophysiological Recording: Use standard patch-clamp techniques in the whole-organelle configuration. A glass micropipette forms a high-resistance seal with the inner mitochondrial membrane.

-

Stimulation and Inhibition: Induce membrane currents using stressors like high concentrations of calcium (Ca2+). Apply this compound to the bath solution to observe its effect on these induced currents.

-

Data Acquisition: Record membrane currents using an amplifier and digitizer. Analyze the current-voltage relationship and channel conductance.

References

- 1. Effects of this compound on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound Dihydrochloride used for? [synapse.patsnap.com]

- 3. Effects of this compound on brain mitochondrial conductances and cellular bioenergetic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

The Serendipitous Discovery and Mechanism of Dexpramipexole's Eosinophil-Lowering Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexpramipexole, a synthetic aminobenzothiazole, was initially investigated as a neuroprotective agent for Amyotrophic Lateral Sclerosis (ALS).[1][2][3] During these clinical trials, a consistent and unexpected dose- and time-dependent reduction in peripheral blood eosinophil counts was observed in treated subjects.[4][5] This serendipitous finding has pivoted the development of this compound towards eosinophil-associated diseases, offering a potential novel, orally administered, non-steroidal treatment option. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental findings related to the eosinophil-lowering properties of this compound.

Postulated Mechanism of Action: Inhibition of Eosinophil Maturation

While the precise molecular target of this compound is still under investigation, current evidence strongly suggests that its eosinophil-lowering effect stems from the inhibition of eosinophil maturation within the bone marrow. Bone marrow biopsies from patients with Hypereosinophilic Syndromes (HES) treated with this compound revealed a selective absence of mature eosinophils, with a notable presence of eosinophil precursors. This indicates an arrest in the later stages of eosinopoiesis. The concomitant reduction in basophil counts observed in some studies further supports this hypothesis, as eosinophils and basophils share a common hematopoietic progenitor.

Caption: Postulated mechanism of this compound on eosinophil maturation.

Key Clinical Studies and Quantitative Data

The eosinophil-lowering effects of this compound have been consistently demonstrated across several clinical trials in different eosinophil-associated diseases.

EXHALE Phase 2 Trial in Eosinophilic Asthma

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of oral this compound in patients with moderate-to-severe eosinophilic asthma.

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled, dose-ranging.

-

Patient Population: Adults with moderate-to-severe asthma and a blood absolute eosinophil count (AEC) of ≥300/µL.

-

Treatment Arms: this compound at 37.5 mg, 75 mg, and 150 mg twice daily (equivalent to daily doses of 75 mg, 150 mg, and 300 mg) or placebo, added to standard of care.

-

Primary Endpoint: Change in AEC from baseline to week 12.

-

Duration: 12 weeks.

| Dose (mg/day) | Number of Patients (this compound/Placebo) | Baseline AEC (geometric mean) | % Reduction in AEC from Baseline at Week 12 (Placebo-Corrected) | p-value |

| 75 | 26 / 27 | Not specified | 66% | 0.0014 |

| 150 | 25 / 27 | Not specified | 77% | <0.0001 |

| 300 | 25 / 27 | Not specified | 80% | <0.001 |

Table 1: Summary of AEC Reduction in the EXHALE Phase 2 Trial.

Proof-of-Concept Study in Hypereosinophilic Syndromes (HES)

This open-label study assessed this compound as a glucocorticoid-sparing agent in patients with HES.

Experimental Protocol:

-

Study Design: Open-label, proof-of-concept.

-

Patient Population: 10 subjects with HES requiring glucocorticoids to control symptoms and maintain AEC <1000/μL.

-

Treatment: this compound 150 mg orally twice daily (300 mg/day).

-

Primary Endpoints: 1) Proportion of subjects with ≥50% decrease in the minimum effective glucocorticoid dose (MED). 2) The MED after 12 weeks of this compound (MEDD) as a percentage of the MED at week 0.

-

Duration: 12 weeks for primary endpoint assessment, with some patients continuing treatment.

| Number of Patients | % of Patients with ≥50% Reduction in MED | Median MEDD/MED Ratio | p-value (for MEDD/MED ratio <100%) |

| 10 | 40% | 66% | 0.03 |

Table 2: Glucocorticoid-Sparing Effect of this compound in HES.

In this study, some responders achieved complete and sustained reductions in AEC to 0/μL and were able to discontinue glucocorticoids entirely.

Study in Chronic Rhinosinusitis with Nasal Polyps (CRSwNP)

An open-label study evaluated the effect of this compound on blood and tissue eosinophils in patients with CRSwNP and eosinophilia.

Experimental Protocol:

-

Study Design: Open-label, multi-center.

-

Patient Population: 16 subjects with CRSwNP, AEC ≥ 0.300 × 10⁹/L, and polyp tissue eosinophils.

-

Treatment: this compound 150 mg twice daily (300 mg/day).

-

Primary Endpoints: Change in AEC and change in total polyp score (TPS) from baseline to month 6.

-

Duration: 6 months.

| Parameter | Baseline (Mean ± SD) | Month 6 (Mean ± SD) | % Reduction | p-value |

| Blood AEC (x 10⁹/L) | 0.525 ± 0.465 | 0.031 ± 0.019 | 94% | <0.001 |

| Nasal Polyp Tissue Eosinophils (per high-power field) | 168 ± 134 | 5 ± 2 | 97% | 0.001 |

Table 3: Effect of this compound on Blood and Tissue Eosinophils in CRSwNP.

Experimental Workflow for a Typical this compound Clinical Trial

The following diagram illustrates a generalized workflow for the clinical trials investigating this compound's eosinophil-lowering effects.

Caption: Generalized workflow of this compound clinical trials.

Conclusion

The discovery of this compound's potent eosinophil-lowering properties was a serendipitous yet significant finding that has opened new avenues for the treatment of eosinophil-associated diseases. Clinical data consistently demonstrate its ability to profoundly reduce both blood and tissue eosinophils across different patient populations. The proposed mechanism of inhibiting eosinophil maturation in the bone marrow represents a novel approach to managing these conditions. As an orally administered small molecule with a favorable safety profile observed in trials to date, this compound holds promise as a future therapeutic option, potentially as an alternative to biologic therapies or as a glucocorticoid-sparing agent. Further phase 3 clinical trials are currently underway to confirm these findings and further establish its role in clinical practice.

References

- 1. This compound as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. areteiatx.com [areteiatx.com]

- 3. Safety, tolerability, and pharmacokinetics of KNS-760704 (this compound) in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. areteiatx.com [areteiatx.com]

The Synthesis and Stereochemistry of Dexpramipexole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexpramipexole, the (R)-enantiomer of pramipexole, is a fascinating molecule that, despite its close structural relationship to the potent dopamine agonist pramipexole, exhibits a distinct pharmacological profile. While pramipexole is a cornerstone in the treatment of Parkinson's disease, this compound shows significantly lower affinity for dopamine receptors.[1][2] This stereochemical distinction has led to the exploration of this compound for other therapeutic indications, including amyotrophic lateral sclerosis (ALS) and eosinophil-associated disorders.[1] This technical guide provides an in-depth overview of the chemical synthesis and stereochemistry of this compound, focusing on a key chemoenzymatic approach to establish its critical chirality. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers and drug development professionals in their understanding and potential application of this compound.

Chemical Synthesis of this compound

The synthesis of enantiomerically pure this compound, or (6R)-N6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, presents a significant challenge due to the presence of a stereocenter at the C6 position.[3] A robust and scalable synthesis is crucial for its pharmaceutical development. A key strategy involves the synthesis of a racemic precursor followed by a highly selective enzymatic resolution to isolate the desired (R)-enantiomer. This guide will focus on a chemoenzymatic approach that leverages the stereoselectivity of lipases to produce a key chiral intermediate.

Synthesis of the Racemic Precursor: 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole

A common precursor for the synthesis of pramipexole and its enantiomer is 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. This intermediate can be synthesized from 4-acetamido-cyclohexanone through a multi-step, one-pot reaction.[4]

Experimental Protocol:

-

Bromination: A solution of 4-acetamido-cyclohexanone in water is reacted with bromine to produce 2-bromo-4-acetamido-cyclohexanone. The reaction temperature is typically maintained between 15°C and 40°C.

-

Thiazole Ring Formation: Following the bromination, thiourea is added to the reaction mixture. Upon heating to 70-90°C, a cyclization reaction occurs to form 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole.

-

Hydrolysis: An aqueous solution of hydrobromic acid is then added, and the mixture is refluxed. This step hydrolyzes the acetyl group to yield 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole dihydrobromide.

-

Isolation: The final product, racemic 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole, can be isolated as the free base after basification.

Chemoenzymatic Resolution for the Synthesis of (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide

A critical step in the stereoselective synthesis of this compound is the resolution of a racemic intermediate to isolate the desired (R)-enantiomer. A highly efficient method involves the enzymatic resolution of racemic N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (rac-4 ).

This process utilizes the enzyme Candida antarctica lipase A (CAL-A) to selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer. Two consecutive irreversible transesterifications are employed to achieve high enantiomeric excess.

Experimental Protocol:

-

First Enzymatic Resolution:

-

A solution of racemic N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (rac-4 ) is prepared in a mixture of anhydrous acetone and n-hexane (e.g., 4:1 v/v).

-

Vinyl acetate is added as the acyl donor.

-

Immobilized Candida antarctica lipase A (CAL-A) is added to the mixture.

-

The reaction is shaken at room temperature and monitored by HPLC. The reaction is stopped at approximately 58% conversion.

-

The enzyme is removed by filtration, and the solvent is evaporated. The resulting mixture contains enantioenriched (S)-acetate and unreacted, enantioenriched (R)-alcohol.

-

-

Second Enzymatic Resolution:

-

The enantioenriched (R)-alcohol from the first step is subjected to a second CAL-A catalyzed transesterification under similar conditions.

-

This second resolution further enriches the (R)-alcohol, leading to an enantiomeric excess of >98%.

-

Quantitative Data for Chemoenzymatic Resolution:

| Parameter | Value | Reference |

| Enzyme | Candida antarctica lipase A (CAL-A) | |

| Substrate | rac-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide | |

| Acyl Donor | Vinyl Acetate | |

| Solvent | Acetone/n-hexane (4:1 v/v) | |

| Enantiomeric Excess (ee) of (R)-alcohol | >98% | |

| Overall Yield of (R)-alcohol | 30% |

Conversion to this compound

-

Propylation: The free amino group at the 6-position is alkylated with a propyl group, for example, using a propyl halide.

-

Deprotection: The acetamide group at the 2-position is hydrolyzed to yield the free amine, thus forming this compound.

A Chinese patent describes a method for preparing this compound hydrochloride by reducing 2-amino-6R-propionamido-4,5,6,7-tetrahydrobenzothiazole with a reducing agent like lithium aluminum hydride in an organic solvent such as THF.

Stereochemistry of this compound

This compound is the (R)-enantiomer of pramipexole. The stereochemistry at the C6 position of the tetrahydrobenzothiazole ring is the sole structural difference between these two molecules. This seemingly minor difference has a profound impact on their pharmacological properties.

Pharmacological Significance of Stereochemistry

While (S)-pramipexole is a potent dopamine agonist, particularly at the D2 and D3 receptors, (R)-dexpramipexole exhibits significantly lower affinity for these receptors. This lack of significant dopaminergic activity means that this compound is unlikely to produce the dopaminergic side effects associated with pramipexole, such as orthostatic hypotension and hallucinations. The distinct pharmacological profile of this compound has allowed for its investigation in other therapeutic areas where its unique properties, such as eosinophil-lowering effects, are of interest.

Chiral Separation and Analysis

The control of enantiomeric purity is a critical aspect of the quality control of this compound. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating and quantifying the enantiomers of pramipexole.

Experimental Protocol for Chiral HPLC:

A validated method for the enantiomeric separation of pramipexole involves the use of a Chiralpak AD column.

-

Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm)

-

Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 70:30:0.1, v/v/v).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent.

This method has been shown to provide excellent resolution between the (S) and (R) enantiomers.

Quantitative Data for Chiral HPLC Analysis:

| Parameter | Value | Reference |

| Column | Chiralpak AD (250 mm x 4.6 mm, 10 µm) | |

| Mobile Phase | n-hexane:ethanol:diethylamine (70:30:0.1, v/v/v) | |

| Resolution (Rs) | > 8 | |

| Limit of Detection (LOD) of (R)-enantiomer | 300 ng/mL | |

| Limit of Quantification (LOQ) of (R)-enantiomer | 900 ng/mL |

Visualizations

Synthetic Pathway of this compound Precursor

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, the R(+) enantiomer of pramipexole, for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H17N3S | CID 59868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US7285669B2 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

Foundational Research on Dexpramipexole for Amyotrophic Lateral Sclerosis (ALS): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexpramipexole (KNS-760704), the R-(+)-enantiomer of pramipexole, emerged as a promising neuroprotective agent for the treatment of amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. Unlike its S-(-)-enantiomer, this compound exhibits low affinity for dopamine receptors, allowing for the administration of higher, potentially neuroprotective doses with greater tolerability.[1] Foundational research has primarily focused on its role in mitochondrial bioenergetics, demonstrating an ability to enhance mitochondrial efficiency, reduce oxidative stress, and inhibit apoptotic pathways.[1][2] Preclinical studies in the SOD1G93A mouse model of ALS suggested potential efficacy in extending survival and delaying motor decline. These promising early findings led to extensive clinical investigation, including a large-scale Phase III trial. This technical guide provides an in-depth overview of the core foundational research on this compound for ALS, detailing its mechanism of action, key experimental methodologies, and a summary of quantitative data from pivotal preclinical and clinical studies.

Mechanism of Action: A Focus on Mitochondrial Protection

The neuroprotective effects of this compound are believed to be primarily mediated through the preservation of mitochondrial function, a key pathological hallmark in ALS.[2] The proposed mechanisms center on three interconnected areas: enhancement of mitochondrial bioenergetics, reduction of oxidative stress, and inhibition of the mitochondrial-mediated apoptotic cascade.

Enhancement of Mitochondrial Bioenergetic Efficiency

This compound has been shown to improve the efficiency of oxidative phosphorylation. Studies in isolated brain-derived mitochondria and various cell lines, including neurons, have demonstrated that this compound can decrease oxygen consumption while maintaining or even increasing adenosine triphosphate (ATP) production.[3] This suggests that the drug helps to optimize the process of energy generation within the mitochondria. The proposed molecular target for this effect is the F1Fo-ATP synthase (also known as Complex V) of the electron transport chain. It is hypothesized that this compound binds to subunits of the F1Fo-ATP synthase, inducing conformational changes that reduce proton leak across the inner mitochondrial membrane and enhance the efficiency of ATP synthesis. This action is thought to counteract the energy deficit observed in the motor neurons of ALS patients.

Modulation of the Mitochondrial Permeability Transition Pore (mPTP)

Another critical aspect of this compound's mitochondrial protective effects is its interaction with the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened under conditions of cellular stress (such as high calcium levels or oxidative damage), can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors. This compound has been shown to inhibit the opening of the mPTP in response to stressors like high calcium concentrations. This inhibition helps to maintain mitochondrial integrity and prevent the initiation of the apoptotic cascade.

Anti-Apoptotic Effects

By stabilizing mitochondrial function, this compound exerts significant anti-apoptotic effects. A key mechanism in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondria into the cytosol, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax promote the permeabilization of the outer mitochondrial membrane, while anti-apoptotic members like Bcl-2 inhibit this process. Research has indicated that pramipexole, the parent compound of this compound, can modulate the expression of these proteins, leading to a decrease in the pro-apoptotic Bax/Bcl-2 ratio. This shift helps to prevent the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.

Preclinical Evidence in an ALS Animal Model

The primary animal model used to evaluate the preclinical efficacy of this compound in ALS was the transgenic SOD1G93A mouse, which overexpresses a mutant form of human superoxide dismutase 1 found in some forms of familial ALS.

Survival and Motor Function Studies

Several studies investigated the effect of this compound on survival and motor function in SOD1G93A mice. While some early reports suggested a modest but significant extension in survival and a delay in motor decline, subsequent, more rigorously designed studies failed to replicate these findings. This discrepancy highlights the challenges of preclinical modeling in ALS and the importance of study design, including cohort size, gender balance, and statistical power.

Table 1: Summary of Preclinical Data in SOD1G93A Mice

| Study Outcome | This compound Treatment Group | Vehicle Control Group | p-value | Reference |

| Survival | ||||

| Median Survival (days) | No significant effect | No significant effect | Not significant | |

| Motor Function | ||||

| Neurological Severity Score | No significant effect on progression | No significant effect on progression | Not significant | |

| Body Weight Change | No significant effect | No significant effect | Not significant |

Clinical Trial Data

The promising preclinical data and favorable safety profile led to the clinical development of this compound for ALS, culminating in a large Phase III clinical trial.

Phase II Clinical Trial

A two-part, double-blind, placebo-controlled Phase II study provided initial evidence of potential efficacy. The study showed a dose-dependent trend toward slowing the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score. In the second part of the trial, a combined analysis of function and mortality showed a statistically significant benefit for the higher dose of this compound.

Table 2: Key Quantitative Outcomes from the Phase II Clinical Trial (Part 2)

| Outcome Measure | This compound 300 mg/day | This compound 50 mg/day | p-value | Reference |

| Change in ALSFRS-R Score (Slope) | Non-significant reduction in decline | - | 0.177 | |

| Combined Assessment of Function and Survival (CAFS) Mean Rank | 52.4 | 41.1 | 0.046 | |

| Mortality (Hazard Ratio) | 68% reduction in hazard of mortality | - | 0.07 |

Phase III Clinical Trial (EMPOWER)

The pivotal EMPOWER trial was a large, randomized, double-blind, placebo-controlled Phase III study designed to definitively assess the efficacy and safety of this compound in a large population of ALS patients. Despite the promising Phase II results, the EMPOWER trial did not meet its primary endpoint, a combined assessment of function and survival (CAFS). There were also no significant differences observed in the individual components of function or survival between the this compound and placebo groups.

Table 3: Key Quantitative Outcomes from the Phase III EMPOWER Trial

| Outcome Measure | This compound 150 mg twice daily | Placebo | p-value | Reference |

| Primary Endpoint | ||||

| Combined Assessment of Function and Survival (CAFS) Score (Least-square mean) | 441.76 | 438.84 | 0.86 | |

| Secondary Endpoints | ||||

| Mean Change from Baseline in ALSFRS-R Total Score at 12 months | -13.34 | -13.42 | 0.90 | |

| Time to Death (Hazard Ratio) | 1.03 | - | 0.84 | |

| Mortality at 12 months | 16% (74 participants) | 17% (79 participants) | - |

Key Experimental Protocols

In Vitro Assessment of Mitochondrial Function

-

Objective: To determine the effect of this compound on oxygen consumption in isolated mitochondria or whole cells.

-

Methodology: High-resolution respirometry (e.g., Oroboros Oxygraph-2k) is used. For isolated mitochondria, a substrate-uncoupler-inhibitor titration (SUIT) protocol is employed to assess different respiratory states. For whole cells, cellular oxygen consumption rates (OCR) are measured in real-time. This compound is added at various concentrations, and the change in oxygen consumption is recorded.

-

Objective: To quantify the effect of this compound on ATP synthesis.

-

Methodology: A luciferin/luciferase-based bioluminescence assay is commonly used. Cells are treated with this compound for a specified period. Following treatment, cells are lysed to release ATP, which then serves as a substrate for the luciferase enzyme, producing light that is proportional to the ATP concentration. The luminescence is measured using a luminometer.

Assessment of Apoptosis

-

Objective: To measure the expression levels of pro- and anti-apoptotic proteins.

-

Methodology: Neuronal cells are treated with this compound. Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for Bax and Bcl-2, followed by a secondary antibody conjugated to an enzyme for detection. The resulting bands are visualized and quantified to determine the Bax/Bcl-2 ratio.

-

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

-

Methodology: A colorimetric or fluorometric assay is used. Cell lysates from this compound-treated and control cells are incubated with a caspase-3-specific substrate conjugated to a chromophore or fluorophore. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified using a spectrophotometer or fluorometer.

Preclinical Evaluation in SOD1G93A Mice

-

Objective: To determine if this compound extends the lifespan of SOD1G93A mice.

-

Methodology: A cohort of SOD1G93A mice is randomly assigned to receive either this compound (administered in drinking water or by oral gavage) or a vehicle control, starting at a presymptomatic age. The primary endpoint is the time to death or a pre-defined humane endpoint. Survival curves are generated and analyzed using the log-rank test.

-

Objective: To assess the effect of this compound on motor performance.

-

Methodology: Motor function is typically assessed weekly using tests such as the rotarod, hanging wire test, and grip strength measurement. For the rotarod test, mice are placed on a rotating rod, and the latency to fall is recorded. An increase in the time spent on the rod in the treated group compared to the control group indicates a positive effect on motor coordination and strength.

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action of this compound in neuroprotection.

References

- 1. The mitochondrial complex V-associated large-conductance inner membrane current is regulated by cyclosporine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound ameliorates cognitive deficits in sepsis-associated encephalopathy through suppressing mitochondria-mediated pyroptosis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Comparative Pharmacological Profile: Dexpramipexole vs. its (S)-enantiomer Pramipexole

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexpramipexole and Pramipexole, as enantiomers, present a fascinating case study in stereospecific pharmacology. While structurally near-identical, their pharmacological profiles diverge significantly, leading to distinct therapeutic applications. Pramipexole is a well-established dopamine D2/D3 receptor agonist utilized in the management of Parkinson's disease and restless legs syndrome. Its therapeutic efficacy is intrinsically linked to its potent interaction with the dopaminergic system. In stark contrast, this compound exhibits a dramatically lower affinity for dopamine receptors, rendering it devoid of clinically relevant dopaminergic activity. Instead, this compound has emerged as a promising therapeutic agent for eosinophil-associated diseases, owing to its profound and selective eosinophil-lowering effects. Furthermore, both enantiomers have been shown to exert neuroprotective effects through modulation of mitochondrial function, albeit through potentially different primary mechanisms. This technical guide provides a comprehensive comparison of the pharmacological profiles of this compound and Pramipexole, with a focus on their receptor binding affinities, mechanisms of action, and effects on mitochondrial bioenergetics. Detailed experimental methodologies for key assays are also provided to facilitate further research and development in this area.

Comparative Pharmacological Profile

The pharmacological distinction between this compound and Pramipexole is primarily defined by their differential affinities for dopamine receptors. This stereospecificity dictates their principal mechanisms of action and, consequently, their clinical utilities.

Receptor Binding Affinities

Pramipexole is a potent agonist at the D2 and D3 subtypes of dopamine receptors, with a preference for the D3 receptor.[1][2][3] This interaction is central to its efficacy in treating the motor symptoms of Parkinson's disease, which are caused by a deficiency of dopamine in the brain.[1][4] this compound, the (R)-enantiomer, has a significantly lower affinity for these receptors, estimated to be 1,000- to 10,000-fold less than that of Pramipexole. This negligible interaction with dopamine receptors means this compound does not produce the dopaminergic effects or side effects associated with Pramipexole.

Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM)

| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | α2-adrenergic Receptors | 5-HT1A Receptor |

| Pramipexole | >10,000 | 3.3 - 79,500 | 0.5 - 0.97 | 3.9 | 500 - 10,000 | 500 - 10,000 |

| This compound | >10,000 | >10,000 | >1,000 | >10,000 | Not Reported | Not Reported |

Note: Ki values can vary between studies based on experimental conditions and tissues used.

Mechanism of Action

Pramipexole: As a dopamine agonist, Pramipexole mimics the action of endogenous dopamine by directly stimulating D2 and D3 receptors in the striatum. This stimulation helps to restore the dopaminergic signaling that is lost in Parkinson's disease, thereby improving motor control. The activation of D2 and D3 receptors, which are G protein-coupled receptors, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in neuronal excitability.

This compound: The primary and most clinically relevant pharmacological effect of this compound is the reduction of eosinophil counts in both blood and tissues. The precise mechanism of this eosinophil-lowering effect is still under investigation, but evidence suggests that this compound interferes with the maturation of eosinophil precursors in the bone marrow. It does not appear to have a direct cytotoxic effect on mature eosinophils. This unique mechanism of action has positioned this compound as a potential oral therapy for a range of eosinophil-driven diseases, including eosinophilic asthma and hypereosinophilic syndromes.

Mitochondrial Effects and Neuroprotection

Both enantiomers have demonstrated neuroprotective properties that are believed to be mediated, at least in part, through their effects on mitochondria.

Pramipexole: The neuroprotective effects of Pramipexole have been attributed to its ability to preserve mitochondrial function. Studies have shown that Pramipexole can prevent the fall in mitochondrial membrane potential and reduce mitochondrial swelling induced by toxins. It is also thought to inhibit the mitochondrial permeability transition pore, a key player in the apoptotic cascade. These actions are independent of its dopamine receptor agonist activity.

This compound: this compound has also been shown to exert neuroprotective effects by enhancing mitochondrial bioenergetics. It has been reported to increase the efficiency of oxidative phosphorylation, leading to maintained or increased ATP production even with decreased oxygen consumption. This effect is thought to be related to its ability to bind to the F1Fo-ATP synthase. By improving mitochondrial energy production, this compound can protect neurons from ischemic injury and other cellular stressors.

Table 2: Comparative Effects on Mitochondrial Function

| Effect | This compound | Pramipexole |

| ATP Production | Increases cellular and mitochondrial ATP levels. | Preserves mitochondrial function, indirectly supporting ATP production. |

| Mitochondrial Membrane Potential | Helps maintain mitochondrial membrane potential under stress. | Prevents the fall in mitochondrial membrane potential. |

| Mitochondrial Swelling | Prevents mitochondrial swelling. | Reduces mitochondrial swelling. |

| Oxygen Consumption | Can decrease oxygen consumption while maintaining ATP production. | Not a primary reported effect. |

| Neuroprotection | Demonstrated in models of ischemic brain injury and neurodegeneration. | Shown to be neuroprotective against various neurotoxins. |

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptors

This protocol outlines a general method for determining the binding affinity of a test compound for dopamine receptors using a competitive radioligand binding assay.

Materials and Reagents:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L).

-

Radioligand: A high-affinity ligand labeled with a radioisotope, such as [³H]-Spiperone or [³H]-Raclopride.

-

Test Compound: The unlabeled ligand for which the affinity is to be determined (the "competitor").

-

Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Butaclamol or Haloperidol) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Fluid.

-

Liquid Scintillation Counter.

Procedure:

-

Assay Plate Setup: The assay is typically performed in a 96-well plate format in triplicate.

-

Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at or near its Kd value), and the membrane suspension.

-

Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.

-

Competition Wells: Add serial dilutions of the test compound, the fixed concentration of radioligand, and the membrane suspension.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the average CPM of the total binding wells.

-

For the competition wells, plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Mitochondrial Respiration Assay

This protocol describes a general method for assessing the effect of a test compound on mitochondrial oxygen consumption using high-resolution respirometry (e.g., Oroboros Oxygraph-2k).

Materials and Reagents:

-

Isolated Mitochondria: Mitochondria isolated from a relevant tissue or cell type.

-

Respiration Medium: e.g., MiR05 (0.5 mM EGTA, 3 mM MgCl₂, 60 mM potassium lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM Sucrose, and 1 g/l fatty acid-free BSA).

-

Respiratory Substrates: e.g., glutamate, malate, succinate.

-

ADP Solution.

-

Inhibitors: e.g., rotenone (Complex I inhibitor), oligomycin (ATP synthase inhibitor), FCCP (uncoupler), antimycin A (Complex III inhibitor).

-

Test Compound.

Procedure:

-

Chamber Preparation: Calibrate the oxygraph chamber and add the respiration medium.

-

Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber and allow for equilibration.

-

Substrate Addition: Add respiratory substrates to initiate baseline respiration (State 2).

-

ADP Addition: Add a saturating concentration of ADP to stimulate maximal oxidative phosphorylation (State 3).

-

Test Compound Addition: Add the test compound at the desired concentration and monitor its effect on oxygen consumption.

-

Inhibitor Titration: Sequentially add inhibitors to assess the function of different components of the electron transport chain and oxidative phosphorylation system.

-

Oligomycin: To determine leak respiration (State 4).

-

FCCP: To measure the maximum capacity of the electron transport system.

-

Rotenone and Antimycin A: To measure residual oxygen consumption.

-

-

Data Analysis: The software associated with the respirometer will calculate oxygen flux (respiration rate) in real-time. Compare the respiration rates in the presence and absence of the test compound at different respiratory states.

Eosinophil Maturation Assay

This protocol provides a general framework for assessing the effect of a compound on the in vitro differentiation of eosinophils from hematopoietic progenitor cells.

Materials and Reagents:

-

Bone Marrow Cells: Isolated from a suitable source (e.g., mouse femur).

-

Cell Culture Medium: e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine.

-

Cytokines: Stem Cell Factor (SCF), FLT3-Ligand, and Interleukin-5 (IL-5) to promote eosinophil differentiation.

-

Test Compound.

-

Flow Cytometry Antibodies: Antibodies against eosinophil-specific surface markers (e.g., Siglec-F, CCR3).

-

Staining Dyes: e.g., Wright-Giemsa stain for morphological analysis.

Procedure:

-

Progenitor Cell Culture: Culture bone marrow cells in the presence of SCF and FLT3-Ligand for an initial period (e.g., 4 days) to expand the hematopoietic progenitor population.

-

Eosinophil Differentiation: Replace the culture medium with fresh medium containing IL-5 to induce eosinophil differentiation.

-

Compound Treatment: Add the test compound at various concentrations to the differentiating cultures.

-

Cell Culture: Continue the culture for a period sufficient for eosinophil maturation (e.g., 10-14 days).

-

Assessment of Eosinophil Differentiation:

-

Morphology: Prepare cytospins of the cultured cells and perform Wright-Giemsa staining to identify mature eosinophils based on their characteristic bilobed nucleus and eosinophilic granules.

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against eosinophil-specific surface markers and analyze the percentage of mature eosinophils using a flow cytometer.

-

-

Data Analysis: Compare the percentage of mature eosinophils in the compound-treated cultures to the vehicle-treated control cultures to determine the inhibitory effect of the compound on eosinophil maturation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Pramipexole's Dopaminergic Signaling Pathway.

References

The Serendipitous Journey of Dexpramipexole: From a Failed ALS Hope to a Promising Eosinophil-Targeting Therapy

An In-depth Technical Guide on the Developmental Trajectory of Dexpramipexole

Introduction

The history of drug development is replete with examples of unexpected discoveries and strategic pivots. This compound, a small molecule initially investigated for its neuroprotective potential in Amyotrophic Lateral Sclerosis (ALS), represents a compelling case study in serendipity and scientific adaptability. While its journey as an ALS therapeutic concluded in disappointment, a fortuitous observation of its profound effect on eosinophil levels has opened a new chapter in its development for a completely different class of diseases: eosinophilic disorders. This technical guide provides a comprehensive overview of the history of this compound's development, detailing its transition from a failed neuroprotective agent to a promising oral therapy for eosinophil-driven diseases. We will delve into the quantitative data from key clinical trials, outline the experimental protocols, and visualize the proposed mechanisms of action that underscore this remarkable transition.

Part 1: this compound for Amyotrophic Lateral Sclerosis (ALS)

The initial therapeutic hypothesis for this compound in ALS was centered on its potential to mitigate mitochondrial dysfunction, a key pathological feature of the disease.[1] It was believed that by enhancing mitochondrial efficiency and reducing oxidative stress, this compound could protect motor neurons from degeneration and slow disease progression.

Clinical Development in ALS

This compound underwent extensive clinical investigation for ALS, culminating in a large-scale Phase III trial.

A Phase II study provided the initial promising results that supported further development.

Table 1: Summary of this compound Phase II ALS Clinical Trial

| Parameter | Details |

| Study Design | Randomized, double-blind, placebo-controlled |

| Participants | Patients with ALS |

| Dosage Groups | 50 mg/day, 150 mg/day, 300 mg/day, and placebo |

| Primary Endpoint | Safety and tolerability |

| Key Efficacy Endpoints | Change in ALS Functional Rating Scale-Revised (ALSFRS-R) score, survival |

| Key Findings | - Dose-dependent slowing of functional decline as measured by ALSFRS-R. - Trend towards extended survival at the highest dose (300 mg/day). |

The promising Phase II results led to the initiation of the large, multinational Phase III EMPOWER trial.

Table 2: Summary of this compound Phase III ALS Clinical Trial (EMPOWER)

| Parameter | Details |

| Study Design | Randomized, double-blind, placebo-controlled |

| Participants | 943 patients with familial or sporadic ALS |

| Dosage | 150 mg twice daily (300 mg/day) vs. placebo |

| Primary Endpoint | Combined Assessment of Function and Survival (CAFS) |

| Secondary Endpoints | Time to death, change in ALSFRS-R score, respiratory function |

| Outcome | Failed to meet primary and secondary endpoints. No significant difference was observed between the this compound and placebo groups in slowing disease progression or improving survival.[2] |

Experimental Protocols in ALS Trials

-

Inclusion Criteria: Patients aged 18-80 years with a diagnosis of definite, probable, or laboratory-supported probable ALS according to the El Escorial criteria, with symptom duration of 6-36 months, and a screening vital capacity of at least 60% of predicted.

-

Exclusion Criteria: Presence of other neurodegenerative diseases, significant cognitive impairment, or use of other investigational drugs.

The ALSFRS-R is a validated 12-item questionnaire that assesses the patient's ability to perform daily activities.[3][4] Each item is scored from 4 (normal function) to 0 (no function), with a total possible score of 48. The administration involves a structured interview with the patient and/or caregiver to rate functions such as speech, swallowing, handwriting, walking, and breathing.[5]

Proposed Mechanism of Action in ALS: Mitochondrial Protection

The neuroprotective effects of this compound in preclinical ALS models were attributed to its ability to modulate mitochondrial function. Specifically, it was proposed to interact with the F1F0-ATP synthase complex in the inner mitochondrial membrane.

Caption: Proposed mitochondrial mechanism of this compound in ALS.

Part 2: The Pivot to Eosinophilic Disorders

During the ALS clinical trials, a consistent and unexpected finding emerged from routine hematological monitoring: patients treated with this compound exhibited a significant, dose-dependent reduction in their absolute eosinophil count (AEC). This serendipitous discovery prompted a strategic shift in the drug's development towards eosinophilic disorders, a group of inflammatory conditions characterized by an overabundance of eosinophils.

Clinical Development in Eosinophilic Disorders

Clinical trials were initiated to investigate the efficacy and safety of this compound in diseases where eosinophils are key drivers of pathology.

An open-label, proof-of-concept study was conducted in patients with HES.

Table 3: Summary of this compound Proof-of-Concept Study in HES

| Parameter | Details |

| Study Design | Open-label, single-center |

| Participants | 10 patients with steroid-dependent HES |

| Dosage | 150 mg twice daily |

| Primary Endpoint | Reduction in corticosteroid dose |

| Key Findings | - Significant reduction in AEC. - 40% of patients achieved a ≥50% reduction in their daily corticosteroid dose. - Bone marrow aspirates showed a selective reduction in mature eosinophils. |

A randomized, placebo-controlled Phase II trial was conducted in patients with moderate-to-severe eosinophilic asthma.

Table 4: Summary of this compound Phase II Eosinophilic Asthma Trial (EXHALE-1)

| Parameter | Details |

| Study Design | Randomized, double-blind, placebo-controlled |

| Participants | 103 patients with moderate-to-severe eosinophilic asthma and elevated AEC (≥300 cells/μL) |

| Dosage Groups | 37.5 mg twice daily, 75 mg twice daily, 150 mg twice daily, and placebo |

| Primary Endpoint | Change in AEC from baseline to week 12 |

| Secondary Endpoint | Change in forced expiratory volume in 1 second (FEV1) |

| Key Findings | - Statistically significant, dose-dependent reduction in AEC. - 77% reduction in AEC in the 150 mg twice-daily group compared to placebo. - Trend towards improvement in FEV1. |

Experimental Protocols in Eosinophilic Disorder Trials

-

Inclusion Criteria: Adults with a diagnosis of moderate-to-severe asthma, an AEC of ≥300 cells/μL, and a history of asthma exacerbations.

-

Exclusion Criteria: Current smokers, a history of other significant lung diseases, or recent use of systemic corticosteroids for an asthma exacerbation.

AEC was determined from whole blood samples using automated hematology analyzers. The analysis involves the principles of flow cytometry and impedance to differentiate and count various white blood cell populations, including eosinophils.

Bone marrow aspirates were performed to assess the impact of this compound on eosinophilopoiesis. The protocol involved:

-

Sample Collection: A bone marrow aspirate was obtained from the posterior iliac crest.

-

Smear Preparation: Aspirate smears were prepared and stained with Wright-Giemsa.

-

Morphological Analysis: Differential cell counts were performed by a hematopathologist to assess the percentage of eosinophil precursors (myelocytes, metamyelocytes) and mature eosinophils.

-

Flow Cytometry: Immunophenotyping was performed to quantify eosinophil progenitors using a panel of antibodies against surface markers characteristic of different maturation stages.

Proposed Mechanism of Action in Eosinophilic Disorders: Inhibition of Eosinophil Maturation

The eosinophil-lowering effect of this compound is attributed to its ability to inhibit the maturation of eosinophils in the bone marrow. While the precise molecular target is still under investigation, it is believed to interfere with key signaling pathways or transcription factors essential for eosinophil development.

Caption: Proposed mechanism of this compound in eosinophilic disorders.

Conclusion

The developmental journey of this compound is a powerful illustration of the unpredictable nature of pharmaceutical research. Initially a promising candidate for a devastating neurodegenerative disease, its failure in a pivotal trial could have marked the end of its story. However, the astute observation of its profound and selective effect on eosinophils has given this compound a new lease on life. The robust and consistent reduction in eosinophil counts observed in multiple clinical trials, coupled with a favorable safety profile, positions this compound as a potentially transformative oral therapy for a range of eosinophilic disorders. Ongoing and future clinical studies will be crucial in fully elucidating its therapeutic benefits and solidifying its place in the armamentarium against these debilitating inflammatory conditions. This transition from a failed hope to a promising new therapy underscores the importance of meticulous observation and the willingness to explore unexpected scientific avenues in the quest for novel medicines.

References

- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bowdish.ca [bowdish.ca]

- 4. researchgate.net [researchgate.net]

- 5. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antioxidant Properties of Dexpramipexole in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexpramipexole, the (R)-enantiomer of the dopamine agonist Pramipexole, has garnered significant interest for its neuroprotective properties, which are largely attributed to its effects on mitochondrial function and its capacity to mitigate oxidative stress. Unlike its stereoisomer, this compound exhibits minimal affinity for dopamine receptors, allowing for investigation of its non-dopaminergic, mitochondria-targeted antioxidant effects at higher concentrations. This technical guide provides an in-depth overview of the antioxidant properties of this compound in cellular models, summarizing key quantitative data, detailing experimental protocols for assessing its efficacy, and visualizing the proposed signaling pathways and experimental workflows.

Introduction to this compound's Antioxidant Activity

This compound's neuroprotective effects are closely linked to its ability to enhance mitochondrial bioenergetic efficiency and reduce the production of reactive oxygen species (ROS).[1][2] Cellular stress and neurodegenerative processes are often associated with mitochondrial dysfunction, leading to increased ROS production, impaired ATP synthesis, and the initiation of apoptotic pathways.[3] this compound appears to counteract these detrimental processes by directly targeting mitochondria.[2]

The primary proposed mechanism of this compound's antioxidant action involves the modulation of mitochondrial ion conductances, potentially through interaction with the F1Fo ATP synthase and inhibition of the mitochondrial permeability transition pore (mPTP).[4] By stabilizing mitochondrial function, this compound helps maintain cellular energy homeostasis and reduces the generation of damaging free radicals.

Quantitative Data on Antioxidant Effects

The following tables summarize the quantitative effects of this compound on key indicators of mitochondrial health and oxidative stress in various cellular models.

| Cell Line | This compound Concentration | Effect on ATP Levels | Reference |

| Cultured Hippocampal Neurons | 10 µM | 11% increase compared to vehicle | |

| SH-SY5Y Neuroblastoma | 1 µM - 100 µM | Dose-dependent increase in galactose media | |

| Primary Cortical Neurons & Glia | 10 µM | Increased ATP content |

| Cell Line | This compound Concentration | Effect on Oxygen Consumption | Reference |

| Multiple Cell Lines (including cortical neurons) | Not specified | Significantly decreased oxygen consumption | |

| SH-SY5Y Neuroblastoma | 30 µM | Modest decrease in basal oxygen consumption rate |

| Cellular Model | Stressor | This compound Concentration | Effect on Cell Viability/Protection | Reference |

| SH-SY5Y Neuroblastoma | Proteasome inhibitor (PSI) | 30 µM & 100 µM | Significantly reduced PSI-mediated cell death | |

| SH-SY5Y Neuroblastoma | Hydrogen Peroxide (H₂O₂) | Not specified | Equipotent efficacy in preventing cell death as S(-)-pramipexole | |

| Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 10 µM | Protected CA1 neurons from cell death |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.

Measurement of Intracellular ATP Levels using Luciferin-Luciferase Assay

This assay quantifies ATP concentration based on the ATP-dependent oxidation of luciferin by luciferase, which generates a luminescent signal.

Materials:

-

Cells of interest (e.g., SH-SY5Y neuroblastoma cells)

-

This compound

-

Cell culture medium

-

96-well white, clear-bottom plates

-

Luciferin-luciferase assay kit (e.g., ATP Cell Viability Luciferase Assay, Sigma-Aldrich)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).

-

Reagent Preparation: Prepare the ATP detection cocktail by mixing the ATP assay buffer, D-Luciferin, and Firefly Luciferase according to the manufacturer's instructions. Prepare fresh before use.

-

Lysis and Luminescence Measurement:

-

For endpoint assays, add 100 µL of the ATP detection cocktail directly to each well containing 100 µL of cell culture medium.

-

Mix gently and incubate for a short period (e.g., 10 minutes) at room temperature to allow for cell lysis and stabilization of the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the number of cells or protein concentration. Construct a standard curve with known ATP concentrations to determine the absolute ATP concentration in the samples.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cells of interest

-

This compound

-

DCFH-DA probe

-

Cell culture medium (phenol red-free)

-

Black 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a black 96-well plate and allow them to adhere.

-

Treatment: Pre-treat cells with this compound or vehicle control for the desired time.

-

Induction of Oxidative Stress (Optional): Induce ROS production by treating cells with a known oxidative stressor (e.g., H₂O₂, menadione).

-

Probe Loading:

-

Prepare a working solution of DCFH-DA in serum-free medium (typically 10-25 µM, but should be optimized for the cell line).

-

Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Remove the DCFH-DA solution and wash the cells gently with PBS to remove excess probe.

-

Fluorescence Measurement:

-

Add 100 µL of PBS or phenol red-free medium to each well.

-

Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize and capture images using a fluorescence microscope.

-

-